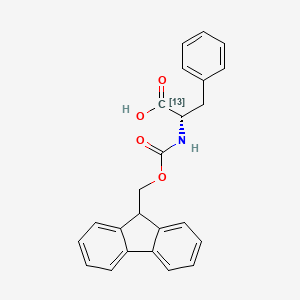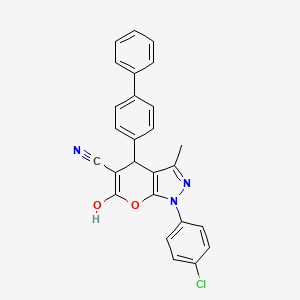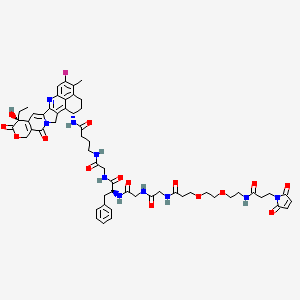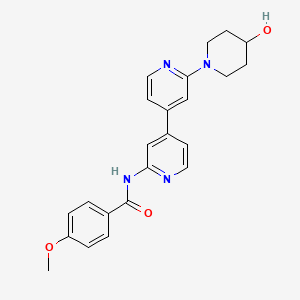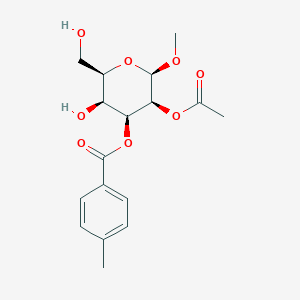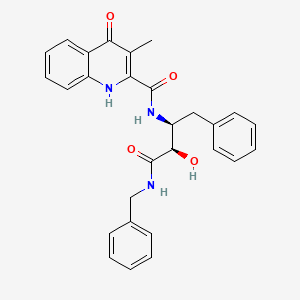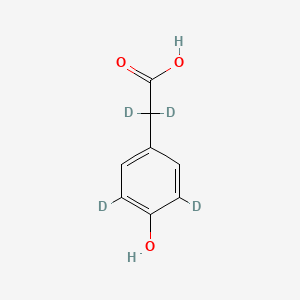
4-Hydroxyphenylacetic acid-d4
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Hydroxyphenylacetic acid-d4 is a deuterium-labeled derivative of 4-Hydroxyphenylacetic acid. This compound is primarily used in scientific research as a stable isotope-labeled standard. The deuterium atoms replace the hydrogen atoms in the molecule, making it useful for various analytical and research applications, particularly in the fields of chemistry, biology, and medicine .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Hydroxyphenylacetic acid-d4 typically involves the deuteration of 4-Hydroxyphenylacetic acid. One common method is the reduction of 4-hydroxymandelic acid with elemental phosphorus and iodine . Another method involves the reaction of benzyl phenyl ether with formaldehyde and hydrogen chloride to form 4-benzyloxybenzyl chloride, which is then reacted with an alkali metal cyanide to form 4-benzyloxyphenylacetonitrile. This intermediate is hydrolyzed in the presence of an acid catalyst to yield 4-Hydroxyphenylacetic acid .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions to ensure high yield and purity. The use of deuterated reagents and solvents is crucial in maintaining the deuterium labeling throughout the synthesis .
Chemical Reactions Analysis
Types of Reactions
4-Hydroxyphenylacetic acid-d4 undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: The carboxylic acid group can be reduced to an alcohol.
Substitution: The hydroxyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like thionyl chloride or phosphorus tribromide can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinones, while reduction can produce alcohols .
Scientific Research Applications
4-Hydroxyphenylacetic acid-d4 is widely used in scientific research due to its stable isotope labeling. Some key applications include:
Chemistry: Used as a standard in mass spectrometry for quantifying phenolic compounds.
Biology: Employed in metabolic studies to trace biochemical pathways involving phenolic acids.
Medicine: Utilized in pharmacokinetic studies to understand drug metabolism and distribution.
Industry: Acts as an intermediate in the synthesis of pharmaceuticals and agrochemicals
Mechanism of Action
The mechanism of action of 4-Hydroxyphenylacetic acid-d4 is primarily related to its role as a stable isotope-labeled compound. It does not exert biological effects by itself but is used to trace and quantify biochemical processes. In studies involving oxidative stress, it has been shown to induce the expression of Nrf2, a key regulator of antioxidant response .
Comparison with Similar Compounds
4-Hydroxyphenylacetic acid-d4 is unique due to its deuterium labeling, which distinguishes it from other similar compounds such as:
4-Hydroxyphenylacetic acid: The non-deuterated form, commonly found in natural sources like olive oil and beer.
3,4-Dihydroxyphenylacetic acid: Another phenolic acid with additional hydroxyl groups, used in different biochemical applications.
Coclaurine: A related compound used in the synthesis of various alkaloids.
The deuterium labeling in this compound provides enhanced stability and allows for precise analytical measurements, making it a valuable tool in scientific research .
Properties
Molecular Formula |
C8H8O3 |
|---|---|
Molecular Weight |
156.17 g/mol |
IUPAC Name |
2,2-dideuterio-2-(3,5-dideuterio-4-hydroxyphenyl)acetic acid |
InChI |
InChI=1S/C8H8O3/c9-7-3-1-6(2-4-7)5-8(10)11/h1-4,9H,5H2,(H,10,11)/i3D,4D,5D2 |
InChI Key |
XQXPVVBIMDBYFF-LXQDYUSJSA-N |
Isomeric SMILES |
[2H]C1=CC(=CC(=C1O)[2H])C([2H])([2H])C(=O)O |
Canonical SMILES |
C1=CC(=CC=C1CC(=O)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![5-nitro-N-[5-[(5-nitrofuran-2-carbonyl)amino]pentyl]furan-2-carboxamide](/img/structure/B12387142.png)
![(1R,2S,3R,5R,6S,8R,10S,16R,17R)-2,6-dimethyl-8-oxido-20-oxo-8-azoniahexacyclo[11.5.1.11,5.02,10.03,8.016,19]icos-13(19)-ene-17-carboxylic acid](/img/structure/B12387143.png)
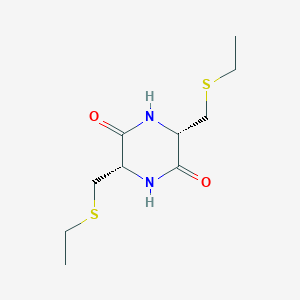
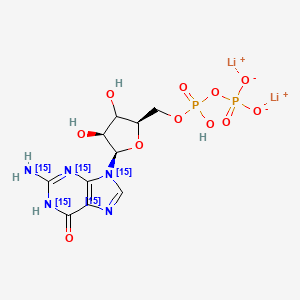

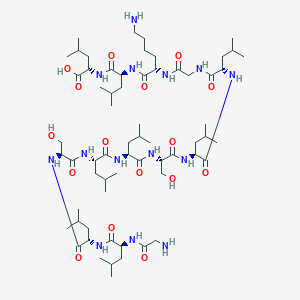
![N-[4-[(3R,4R,5S)-3-amino-4-hydroxy-5-methylpiperidin-1-yl]pyridin-3-yl]-6-(2,6-difluorophenyl)-5-fluoropyridine-2-carboxamide;hydrochloride](/img/structure/B12387178.png)
